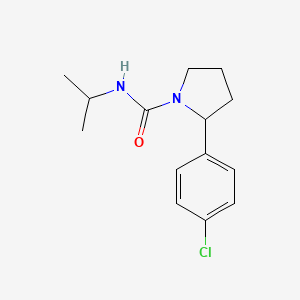![molecular formula C14H12Cl2N2O3S B6029867 ethyl {2-[(3,5-dichlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B6029867.png)
ethyl {2-[(3,5-dichlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl {2-[(3,5-dichlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate, commonly known as DCAE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DCAE belongs to the class of thiazole compounds and has a molecular weight of 392.23 g/mol.
作用机制
The mechanism of action of DCAE as an anticancer agent involves the inhibition of pyruvate dehydrogenase kinase (PDK), which leads to the activation of pyruvate dehydrogenase (PDH). This results in the inhibition of aerobic glycolysis and the induction of apoptosis in cancer cells. DCAE has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects:
DCAE has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DCAE inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. DCAE has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages, indicating its potential as an anti-inflammatory agent. In vivo studies have demonstrated that DCAE has a low toxicity profile and can be administered orally.
实验室实验的优点和局限性
One of the major advantages of DCAE is its versatility as a building block for the synthesis of novel thiazole-based materials with unique properties. DCAE is also relatively easy to synthesize and has a low toxicity profile, making it an attractive candidate for further research. However, one of the limitations of DCAE is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for the research on DCAE. One potential direction is the further development of DCAE as an anticancer agent, particularly for the treatment of breast, prostate, and lung cancers. Another potential direction is the development of DCAE-based materials with unique properties for use in various applications such as electronics and energy storage. Additionally, the development of more efficient synthesis methods for DCAE and its derivatives could lead to further advancements in the field.
合成方法
The synthesis of DCAE involves the reaction of 3,5-dichlorobenzoyl chloride with 2-aminothiazole in the presence of triethylamine to form the intermediate product, 2-(3,5-dichlorobenzoylamino)thiazole. The intermediate product then undergoes esterification with ethyl acetate in the presence of sodium hydride to form the final product, DCAE. The overall reaction can be represented as follows:
科学研究应用
DCAE has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DCAE has shown promising results as an anticancer agent by inducing apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory and anti-microbial agent. In material science, DCAE has been used as a building block for the synthesis of novel thiazole-based materials with unique properties. In analytical chemistry, DCAE has been used as a derivatizing agent for the determination of amino acids and peptides in biological samples.
属性
IUPAC Name |
ethyl 2-[2-[(3,5-dichlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-2-21-12(19)6-11-7-22-14(17-11)18-13(20)8-3-9(15)5-10(16)4-8/h3-5,7H,2,6H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEBLDAOLBCAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B6029784.png)
![1-(3-bromophenyl)-3-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B6029791.png)
![{3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6029805.png)

![N-(4-methoxyphenyl)-2-[5-oxo-3-(2-oxo-3-azepanyl)-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B6029814.png)
![N-methyl-4-[(propylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6029828.png)
![1-(2-methoxyethyl)-6-oxo-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6029831.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[1-methyl-2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6029841.png)
![2-{[(4-chlorophenyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6029844.png)
![N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-2-methoxybenzamide](/img/structure/B6029865.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B6029868.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[methyl(2-methyl-2-propen-1-yl)amino]nicotinamide](/img/structure/B6029871.png)
![N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide hydrochloride](/img/structure/B6029876.png)
![4-{1-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1H-imidazol-2-yl}-3-methoxyphenol](/img/structure/B6029884.png)